N-(2,1,3-benzothiadiazol-4-yl)-N'-(2,2-dimethylpropanoyl)thiourea
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-N’-(2,2-dimethylpropanoyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a benzothiadiazole moiety, which is often associated with photophysical properties, and a thiourea group, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-N’-(2,2-dimethylpropanoyl)thiourea typically involves the reaction of 2,1,3-benzothiadiazole-4-amine with 2,2-dimethylpropanoyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-N’-(2,2-dimethylpropanoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiadiazole moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the thiourea group under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzothiadiazole derivatives.
Substitution: Thiourea derivatives with various substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of materials with specific photophysical properties, such as organic light-emitting diodes (OLEDs) or photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-N’-(2,2-dimethylpropanoyl)thiourea would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiadiazole moiety could be involved in electron transfer processes, while the thiourea group might form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-4-yl)-N’-phenylthiourea
- N-(2,1,3-benzothiadiazol-4-yl)-N’-methylthiourea
- N-(2,1,3-benzothiadiazol-4-yl)-N’-(2,2-dimethylpropanoyl)urea
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-N’-(2,2-dimethylpropanoyl)thiourea is unique due to the presence of both the benzothiadiazole and thiourea groups, which confer distinct chemical and physical properties. Compared to similar compounds, it might exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14N4OS2 |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H14N4OS2/c1-12(2,3)10(17)14-11(18)13-7-5-4-6-8-9(7)16-19-15-8/h4-6H,1-3H3,(H2,13,14,17,18) |
InChI Key |
IMGRUVPZGVSAIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC2=NSN=C21 |
Origin of Product |
United States |
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